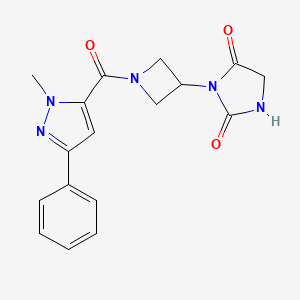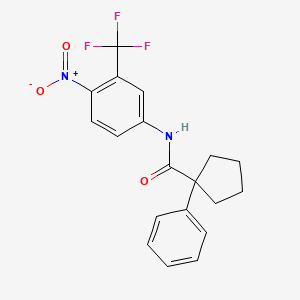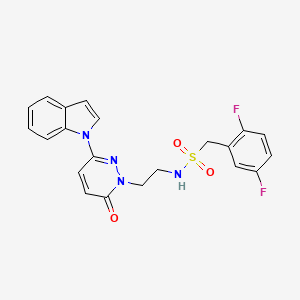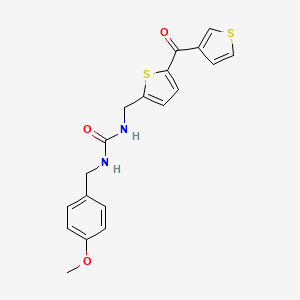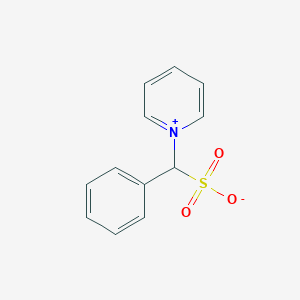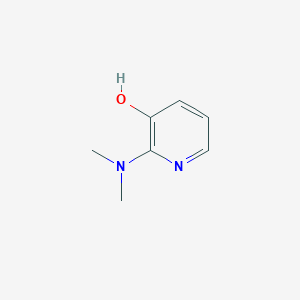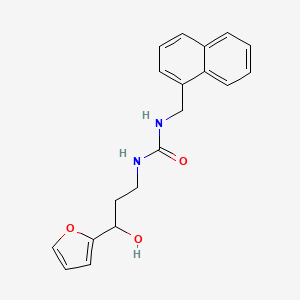
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea, also known as FNU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. FNU is a urea derivative that contains both furan and naphthalene moieties, which make it a unique and versatile compound.
Applications De Recherche Scientifique
Structural Characterisation and Photoluminescence
Studies on urea and thiourea derivatives, including their salts and assemblies, have explored structural characterisation and photoluminescence properties. These works demonstrate how self-assemblies of such compounds can be utilized in material science for developing new materials with specific luminescent properties. For instance, the research by Baruah and Brahma (2023) on perchlorate salts of urea derivatives highlights their potential in creating materials with unique luminescent characteristics, which could be applied in sensors, optical devices, or as molecular markers (Baruah & Brahma, 2023).
Synthesis and Bioactivity
The synthesis and bioactivity of compounds containing furan and urea units have been a subject of interest, particularly in medicinal chemistry. These studies often aim to explore the antibacterial and antimicrobial potential of synthesized compounds. For example, Donlawson et al. (2020) synthesized a compound by coupling purified furfural with urea and tested its bioactivity against various pathogens, finding broad-spectrum activity against several, except Bacillus subtilis. This indicates a potential application in developing novel antimicrobial drugs (Donlawson et al., 2020).
Conformational Adjustments and Assembly Behaviors
Research on urea and thiourea derivatives also extends into studying their conformational adjustments and assembly behaviors. Phukan and Baruah (2016) investigated how conformational adjustments in urea-based assemblies affect their structure and potential applications in material science, particularly in creating polymorphic materials and studying their assembly under different conditions (Phukan & Baruah, 2016).
Fluorescent Sensors and Live Cell Imaging
The development of fluorescent sensors based on naphthalene and urea derivatives showcases another application area. Tayade et al. (2014) designed a urea-linked naphthalene-based fluorescent receptor for detecting Hg(II) ions, demonstrating its application in live cell imaging and environmental monitoring. This research underscores the potential of such compounds in creating sensitive and selective sensors for ions and molecules (Tayade et al., 2014).
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-17(18-9-4-12-24-18)10-11-20-19(23)21-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,12,17,22H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWULUBSZOSIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

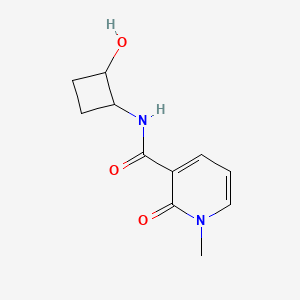
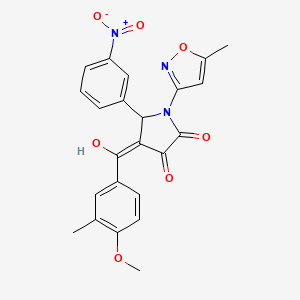
![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)
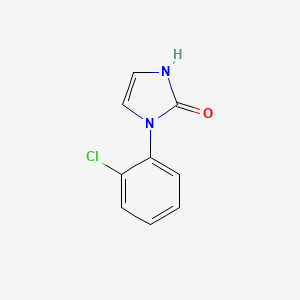

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
